Methanone, (1-amino-2-naphthalenyl)phenyl-
Description
Contextualization of Methanone (B1245722), (1-amino-2-naphthalenyl)phenyl- within Modern Chemical Synthesis
Methanone, (1-amino-2-naphthalenyl)phenyl-, with the chemical formula C₁₇H₁₃NO, belongs to the class of aromatic ketones known as (aminoaryl)methanones. Its structure features a phenyl group and a 1-amino-2-naphthalenyl group attached to a central carbonyl carbon.
Table 1: Chemical Identity of Methanone, (1-amino-2-naphthalenyl)phenyl-
| Identifier | Value |
|---|---|
| IUPAC Name | (1-Amino-2-naphthalenyl)(phenyl)methanone |
| Synonym | 2-Benzoylnaphthalen-1-amine |
| CAS Number | 153684-50-5 |
| Molecular Formula | C₁₇H₁₃NO |
| Molecular Weight | 247.3 g/mol |
The synthesis of this specific isomer presents a notable challenge in modern organic chemistry, primarily concerning regioselectivity. The introduction of the benzoyl group onto the naphthalene (B1677914) ring must be precisely controlled to yield the 1-amino-2-benzoyl substitution pattern. A plausible synthetic approach is the Friedel-Crafts acylation, a cornerstone of C-C bond formation to aromatic rings. nih.govrsc.org This process typically involves reacting an acylating agent, such as benzoyl chloride, with a protected 1-aminonaphthalene derivative in the presence of a Lewis acid catalyst.
However, Friedel-Crafts reactions on substituted naphthalenes are known to produce mixtures of isomers, and the directing effects of substituents can be complex. lookchem.com For instance, research on the Friedel-Crafts acetylation of acet-2-naphthalide, initially thought to yield a 1,2-substituted product, was later proven to form the 1,7-isomer, highlighting the need for careful structural verification. lookchem.com Achieving the desired 1,2-substitution for Methanone, (1-amino-2-naphthalenyl)phenyl- would likely require a multi-step, directed synthesis strategy to overcome these regiochemical hurdles.
Significance of (Aminoaryl)Methanone Derivatives in Organic Synthesis and Functional Material Science
The (aminoaryl)methanone scaffold is of considerable importance due to its versatility as a precursor for a wide range of more complex molecules and functional materials. The presence of both a nucleophilic amino group and a reactive carbonyl group within the same structure provides a platform for diverse chemical transformations.
In medicinal chemistry, these derivatives are integral to the development of novel therapeutic agents. For example, bis(1H-indol-2-yl)methanones have been identified as potent inhibitors of the FLT3 kinase, a target in acute myeloid leukemia. nih.gov Similarly, substituted phenyl(piperazin-1-yl)methanone derivatives have been discovered as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), a target for neurodegenerative and inflammatory diseases. researchgate.net
In materials science, the unique electronic and chelating properties of (aminoaryl)methanone derivatives make them valuable. A series of benzofuran-2-yl(phenyl)methanone compounds were synthesized and evaluated as imaging probes for β-amyloid plaques, which are implicated in Alzheimer's disease. nih.gov The amino group in these structures enhances their binding affinity to biological targets. Furthermore, the ability of the amino and carbonyl groups to act as ligands for metal ions is exploited in coordination chemistry to create novel metal complexes with specific catalytic or photophysical properties. orientjchem.org
Overview of Naphthalene-Containing Organic Frameworks in Contemporary Chemical Research
The naphthalene moiety, a rigid and planar aromatic system, is a highly effective building block for the construction of advanced, porous materials known as metal-organic frameworks (MOFs). nih.govbohrium.com MOFs are crystalline materials composed of metal ions or clusters linked together by organic ligands, creating well-defined pores and channels.
Naphthalene-based linkers, such as those derived from naphthalenediimide (NDI) or naphthalenedicarboxylic acid, are widely used to create robust MOFs with unique properties. bohrium.comsci-hub.se The extended π-system of the naphthalene core contributes to the structural stability and electronic characteristics of the resulting framework. These materials have demonstrated significant potential in a variety of applications:
Gas Storage and Separation: The tunable pore size and chemical functionality of naphthalene-based MOFs allow for the selective adsorption of gases like CO₂ and H₂. acs.org
Catalysis: The porous structure can host catalytic sites, facilitating chemical reactions within a confined and well-defined environment. bohrium.com
Sensing: NDI-based MOFs can act as fluorescent sensors, where the interaction of analytes with the framework causes a detectable change in light emission. bohrium.com
Electronics: The semiconducting properties of some NDI-based MOFs make them candidates for applications in photochromism and electrochromism. bohrium.comsci-hub.se
The design of new naphthalene-containing ligands remains a vibrant area of research, as it offers a pathway to novel framework topologies and advanced functional materials. rsc.org
Scope and Objectives for In-depth Research on Methanone, (1-amino-2-naphthalenyl)phenyl-
While the broader classes of (aminoaryl)methanones and naphthalene-based materials are well-studied, the specific compound Methanone, (1-amino-2-naphthalenyl)phenyl- represents a largely unexplored chemical entity. Its unique combination of a chelating amino-ketone moiety and a rigid naphthalene platform suggests significant potential. In-depth research on this compound would focus on several key objectives:
Development of a Regioselective Synthesis: The primary goal is to establish an efficient and scalable synthetic route that reliably produces the 1-amino-2-benzoyl substitution pattern, overcoming the inherent challenges of naphthalene chemistry.
Full Physicochemical Characterization: A thorough investigation of its spectroscopic, crystallographic, and electronic properties is necessary to establish a baseline understanding of the molecule.
Exploration as a Ligand: Investigating its coordination chemistry with various transition metals could lead to new complexes with interesting magnetic, optical, or catalytic properties. The bidentate N,O-donor site is a prime candidate for forming stable metal chelates.
Evaluation in Materials Science: Assessing its utility as a building block for new organic frameworks or functional polymers, leveraging the naphthalene core's structural and electronic contributions.
Screening for Biological Activity: Given the prevalence of the (aminoaryl)methanone scaffold in bioactive molecules, screening for potential therapeutic applications, such as anticancer or antimicrobial activity, would be a logical step.
Fulfilling these objectives would fully elucidate the chemical potential of Methanone, (1-amino-2-naphthalenyl)phenyl- and position it as a valuable tool for advancements in both synthetic chemistry and materials science.
Structure
3D Structure
Properties
IUPAC Name |
(1-aminonaphthalen-2-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c18-16-14-9-5-4-6-12(14)10-11-15(16)17(19)13-7-2-1-3-8-13/h1-11H,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIWFONNKNJAOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30479780 | |
| Record name | Methanone, (1-amino-2-naphthalenyl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30479780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153684-50-5 | |
| Record name | Methanone, (1-amino-2-naphthalenyl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30479780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methanone, 1 Amino 2 Naphthalenyl Phenyl and Its Precursors
Precursor Synthesis Strategies for (1-amino-2-naphthalenyl)phenyl-Methanone
The successful synthesis of the target methanone (B1245722) is critically dependent on the efficient preparation of its constituent building blocks. This section outlines the key strategies for synthesizing the 1-amino-2-naphthalenyl moiety and the requisite phenylmethanone-related precursors.
Synthesis of 1-Amino-2-naphthalenyl Building Blocks
The 1-amino-2-naphthalenyl scaffold can be approached through several synthetic pathways, often starting from readily available naphthalene (B1677914) derivatives. A common strategy involves the introduction of amino and other functional groups onto the naphthalene ring system.
One prominent method begins with 2-naphthol (B1666908), which can be converted to 1-nitroso-2-naphthol. Subsequent reduction of the nitroso group, for instance with sodium hydrosulfite or stannous chloride, yields 1-amino-2-naphthol (B1212963). orgsyn.org This aminonaphthol can then serve as a versatile intermediate.
Another approach involves the use of azo compounds. For example, the diazotization of an aniline (B41778) derivative, such as sulfanilic acid, followed by coupling with 2-naphthol, produces an azo dye. This dye can then be reduced, often with stannous chloride, to cleave the azo linkage and yield 1-amino-2-naphthol hydrochloride. orgsyn.orgconscientiabeam.com
Furthermore, the synthesis of 1-amino-2-naphthoic acid provides another valuable precursor. While specific high-yield syntheses for this compound are not extensively detailed in readily available literature, it represents a key building block where the carboxylic acid group can be transformed into the desired ketone. chemsynthesis.comrsc.org
A summary of representative precursor syntheses is provided in the table below.
| Starting Material | Reagents | Product | Yield |
| 2-Naphthol | 1. NaNO₂, HCl 2. SnCl₂, HCl | 1-Amino-2-naphthol hydrochloride | Not specified |
| Sulfanilic acid, 2-Naphthol | 1. NaNO₂, HCl 2. SnCl₂, HCl | 1-Amino-2-naphthol hydrochloride | Good |
This table presents generalized data from related syntheses; specific yields for direct precursors may vary.
Synthesis of Phenylmethanone and Related Carbonyl Precursors
The phenylmethanone portion of the target molecule is typically introduced using an activated carbonyl compound, most commonly benzoyl chloride. The synthesis of benzoyl chloride is a standard and high-yielding laboratory procedure, generally achieved by reacting benzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This reaction efficiently converts the carboxylic acid into the more reactive acyl chloride, which is suitable for subsequent acylation reactions.
Direct Synthetic Routes to the Core Methanone, (1-amino-2-naphthalenyl)phenyl- Structure
With the necessary precursors in hand, several strategies can be employed to construct the final methanone structure. These methods primarily involve forming the carbon-carbon bond between the naphthalene and phenyl rings via an acyl group.
Acylation Reactions (e.g., Friedel-Crafts acylation, if applicable to the general structure)
A plausible and widely used method for the formation of aryl ketones is the Friedel-Crafts acylation. libretexts.orgstudymind.co.ukchemguide.co.ukkhanacademy.orgyoutube.com In the context of synthesizing (1-amino-2-naphthalenyl)phenyl-methanone, this would involve the acylation of a 1-aminonaphthalene derivative with benzoyl chloride.
However, the free amino group in 1-aminonaphthalene is basic and would react with the Lewis acid catalyst (e.g., AlCl₃) required for the Friedel-Crafts reaction. This would deactivate the ring system towards electrophilic substitution. Therefore, protection of the amino group is essential. A common protecting group for amines is the acetyl group, forming an acetamide (B32628). The starting material would thus be N-acetyl-1-naphthylamine (1-acetamidonaphthalene). nih.gov
The N-acetyl group is an ortho-, para-director. In the naphthalene ring system, electrophilic substitution is generally favored at the 1- and 4-positions (alpha positions). The presence of the activating acetylamino group at the 1-position would strongly direct incoming electrophiles to the 2- and 4-positions. While some substitution at the 4-position would be expected, the 2-position is also activated, making the formation of N-(2-benzoyl-1-naphthalenyl)acetamide a possible outcome.
The final step in this sequence would be the deprotection of the acetyl group to reveal the free amine. This can be achieved under acidic or basic conditions, though care must be taken to select a method that does not affect the newly formed ketone. organic-chemistry.orgresearchgate.netnih.govcabidigitallibrary.org
A representative reaction scheme is outlined below:
| Step | Reactants | Reagents | Product |
| 1 | 1-Naphthylamine | Acetic anhydride (B1165640) | N-acetyl-1-naphthylamine |
| 2 | N-acetyl-1-naphthylamine, Benzoyl chloride | AlCl₃ | N-(2-benzoyl-1-naphthalenyl)acetamide |
| 3 | N-(2-benzoyl-1-naphthalenyl)acetamide | Acid or base | Methanone, (1-amino-2-naphthalenyl)phenyl- |
This table outlines a proposed synthetic route based on established chemical principles.
Multi-component Reaction Strategies for Complex Scaffold Construction
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. While various MCRs exist for the synthesis of nitrogen-containing heterocycles and other complex structures, a specific, well-established multi-component reaction that directly yields the (1-amino-2-naphthalenyl)phenyl-methanone scaffold is not prominently documented.
The development of such a reaction would be a significant contribution to synthetic methodology, potentially involving the convergent assembly of a naphthalene precursor, an amine source, and a benzoyl synthon in a single pot. For example, a reaction involving 2-naphthol, an aldehyde, and an amide (a Betti-type reaction) typically yields 1-amidoalkyl-2-naphthols, which are structurally distinct from the target methanone. researchgate.net The design of a novel MCR for the target compound remains an area for future research.
Optimization of Reaction Conditions and Yields for High Purity Synthesis
The synthesis of Methanone, (1-amino-2-naphthalenyl)phenyl- can be approached through several routes, with the Friedel-Crafts acylation being a cornerstone reaction for the formation of the aryl ketone structure. nih.gov A plausible and commonly employed strategy involves the acylation of a protected 2-aminonaphthalene derivative to ensure regioselectivity and prevent side reactions involving the amino group.
A key precursor for this synthesis is 2-naphthylamine (B18577), which can be prepared by heating 2-naphthol with ammonium (B1175870) zinc chloride at high temperatures in what is known as the Bucherer reaction. wikipedia.org To control the position of acylation and to protect the reactive amino group, 2-naphthylamine is typically converted to its N-acetyl derivative, N-acetyl-2-naphthylamine.
The subsequent Friedel-Crafts acylation of N-acetyl-2-naphthylamine with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is the critical step in forming the carbon-carbon bond between the naphthalene ring and the benzoyl group. lookchem.com The acetylamino group directs the incoming electrophile primarily to the 1-position of the naphthalene ring. The reaction is typically carried out in an inert solvent like 1,2-dichloroethane (B1671644) or nitrobenzene (B124822). google.com
The final step in the synthesis is the deprotection of the amino group, which is achieved by hydrolysis of the N-acetyl group under acidic or basic conditions to yield the final product, Methanone, (1-amino-2-naphthalenyl)phenyl-.
Optimization of the Friedel-Crafts acylation is crucial for maximizing the yield and purity of the product. Several factors influence the outcome of the reaction:
Catalyst Concentration: The molar ratio of the Lewis acid catalyst to the substrates is a critical parameter. An excess of the catalyst is often required to drive the reaction to completion, but too much can lead to the formation of byproducts.
Temperature and Reaction Time: The reaction temperature significantly affects the rate and selectivity. While higher temperatures can accelerate the reaction, they may also promote the formation of undesired isomers and degradation products. The optimal temperature and reaction time must be determined empirically for each specific substrate combination. tandfonline.com
Solvent Choice: The polarity and coordinating ability of the solvent can influence the activity of the catalyst and the solubility of the reactants and intermediates. Solvents like nitrobenzene and chlorinated hydrocarbons are commonly used. google.com
The following interactive data table summarizes typical reaction conditions for the Friedel-Crafts acylation of substituted naphthalenes, providing a basis for the optimization of the synthesis of Methanone, (1-amino-2-naphthalenyl)phenyl-.
| Parameter | Condition | Rationale |
| Substrate | N-acetyl-2-naphthylamine | Protects the amino group and directs acylation. |
| Acylating Agent | Benzoyl chloride | Provides the phenyl ketone moiety. |
| Catalyst | Aluminum chloride (AlCl₃) | A strong Lewis acid to activate the acylating agent. researchgate.net |
| Solvent | 1,2-Dichloroethane | An inert solvent that facilitates the reaction. |
| Temperature | 0-25 °C | To control the reaction rate and minimize byproducts. |
| Reaction Time | 2-6 hours | Monitored by TLC for completion. |
Purification and Isolation Techniques in Advanced Organic Synthesis
The purification of aromatic amino ketones like Methanone, (1-amino-2-naphthalenyl)phenyl- is essential to obtain a high-purity product suitable for further applications. A multi-step purification protocol is often necessary.
Initially, a workup procedure is employed to remove the catalyst and acidic byproducts. This typically involves quenching the reaction mixture with ice-water and extracting the product into an organic solvent. The organic layer is then washed with a dilute acid solution, followed by a base, and finally with brine to remove any remaining impurities.
Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling. For aminobenzophenone derivatives, solvents such as hexanes and ethanol (B145695) have been used successfully. google.com The process can be repeated multiple times to achieve the desired level of purity.
Column Chromatography is another indispensable technique for the separation of complex mixtures. Silica (B1680970) gel is a common stationary phase for the purification of aromatic ketones. google.com A suitable mobile phase (eluent), often a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, is chosen to achieve optimal separation of the desired product from any unreacted starting materials or byproducts. The polarity of the eluent can be gradually increased to elute compounds with different polarities.
For highly pure samples required for analytical purposes, High-Performance Liquid Chromatography (HPLC) can be employed. This technique offers superior resolution and can be used for both analytical and preparative-scale separations.
The following interactive data table outlines common purification techniques for aromatic amino ketones.
| Technique | Description | Key Considerations |
| Extraction | Separation of the product from the reaction mixture into an organic phase. | Choice of immiscible solvents and pH adjustment of the aqueous phase. nih.govnih.gov |
| Recrystallization | Purification of the solid product based on differences in solubility. | Selection of an appropriate solvent system and controlled cooling rate. google.com |
| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. | Choice of adsorbent (e.g., silica gel) and eluent system. chemicalforums.com |
| HPLC | High-resolution separation for analytical or preparative purposes. | Selection of the appropriate column and mobile phase. orgsyn.org |
By carefully controlling the synthetic conditions and employing a combination of these advanced purification techniques, Methanone, (1-amino-2-naphthalenyl)phenyl- can be obtained in high yield and purity.
Derivatization and Structural Modification of the 1 Amino 2 Naphthalenyl Phenyl Methanone Core
Modifications at the Amino Functionality
The primary aromatic amine at the C1 position of the naphthalene (B1677914) ring is a versatile functional group that can undergo numerous chemical transformations, including acylation, alkylation, condensation to form imines, and diazotization to produce azo compounds.
Acylation and Alkylation of the Primary Amine
The nucleophilic primary amine of (1-amino-2-naphthalenyl)phenyl-methanone can be readily acylated or alkylated to introduce new substituents.
Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), typically in the presence of a base to neutralize the acid byproduct. This reaction converts the primary amine into a secondary amide. For instance, reacting the parent compound with acetyl chloride or acetic anhydride yields the corresponding N-acetyl derivative, (1-acetamido-2-naphthalenyl)phenyl-methanone. This modification can alter the electronic properties of the naphthalene ring system by changing the amino group from a strong electron-donating group to a moderately activating, ortho-, para-directing group. asianpubs.org
Alkylation introduces alkyl groups onto the nitrogen atom. This can be achieved by reacting the amine with alkyl halides. However, this method can sometimes lead to overalkylation, producing a mixture of secondary and tertiary amines. nih.gov More controlled methods, such as reductive amination or using specific N-alkylating agents like dimethyl carbonate, can provide better selectivity for mono-N-alkylation. nih.govmonash.edu These modifications increase the steric bulk and lipophilicity around the nitrogen atom. monash.edu
| Reaction Type | Reagent Example | Product Name | Product Structure |
| Acylation | Acetyl Chloride (CH₃COCl) | Methanone (B1245722), [1-(acetylamino)-2-naphthalenyl]phenyl- | |
| Acylation | Benzoyl Chloride (C₆H₅COCl) | Methanone, [1-(benzoylamino)-2-naphthalenyl]phenyl- | |
| Alkylation | Methyl Iodide (CH₃I) | Methanone, [1-(methylamino)-2-naphthalenyl]phenyl- | |
| Alkylation | Benzyl Bromide (C₆H₅CH₂Br) | Methanone, [1-(benzylamino)-2-naphthalenyl]phenyl- |
Table 1: Examples of Acylation and Alkylation Products.
Formation of Schiff Bases and Imino Derivatives through Condensation
The primary amino group of (1-amino-2-naphthalenyl)phenyl-methanone can undergo condensation reactions with aldehydes or ketones to form Schiff bases, also known as imines or azomethines. mediresonline.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). researchgate.net
The reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, such as ethanol (B145695) or glacial acetic acid, often with acid catalysis. nih.gov A wide variety of aromatic and aliphatic aldehydes can be used, leading to a diverse library of imino derivatives. science.gov The formation of the imine introduces a new point of structural diversity and extends the conjugated system of the molecule.
| Carbonyl Reactant | Product Name |
| Benzaldehyde | Methanone, [1-[(phenylmethylene)amino]-2-naphthalenyl]phenyl- |
| 4-Chlorobenzaldehyde | Methanone, [1-[[(4-chlorophenyl)methylene]amino]-2-naphthalenyl]phenyl- |
| 4-Methoxybenzaldehyde | Methanone, [1-[[(4-methoxyphenyl)methylene]amino]-2-naphthalenyl]phenyl- |
| Cinnamaldehyde | Methanone, [1-[(3-phenyl-2-propen-1-ylidene)amino]-2-naphthalenyl]phenyl- |
| Salicylaldehyde | Methanone, [1-[[(2-hydroxyphenyl)methylene]amino]-2-naphthalenyl]phenyl- |
Table 2: Schiff Base Derivatives from Condensation Reactions.
Diazo Coupling and Synthesis of Azo Compounds
Aromatic primary amines are key precursors for the synthesis of azo compounds, which are characterized by the presence of a diazenyl (-N=N-) group. The synthesis is a two-step process. psiberg.com
Diazotization : The primary amino group of (1-amino-2-naphthalenyl)phenyl-methanone is converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). psiberg.comnih.gov The resulting (2-benzoyl-1-naphthalenyl)diazonium salt is a highly reactive electrophile. researchgate.net
Azo Coupling : The diazonium salt is then reacted with an electron-rich aromatic compound, known as a coupling component. ijorarjournal.com Common coupling components include phenols, naphthols, and other aromatic amines. The diazonium ion attacks the activated aromatic ring in an electrophilic aromatic substitution reaction to form the stable azo compound. nih.gov The resulting molecules possess an extended chromophoric system and are often intensely colored, making them useful as dyes. researchgate.netconscientiabeam.com
| Coupling Component | Product Name |
| Phenol | Methanone, [1-[(E)-(4-hydroxyphenyl)diazenyl]-2-naphthalenyl]phenyl- |
| 2-Naphthol (B1666908) | Methanone, [1-[(E)-(2-hydroxy-1-naphthalenyl)diazenyl]-2-naphthalenyl]phenyl- |
| Aniline (B41778) | Methanone, [1-[(E)-(4-aminophenyl)diazenyl]-2-naphthalenyl]phenyl- |
| N,N-Dimethylaniline | Methanone, [1-[(E)-[4-(dimethylamino)phenyl]diazenyl]-2-naphthalenyl]phenyl- |
Table 3: Azo Compounds Synthesized via Diazo Coupling.
Modifications at the Ketone Carbonyl Group
The electrophilic carbon of the ketone carbonyl group is susceptible to attack by nucleophiles and can undergo reduction to form alcohols or the corresponding methylene (B1212753) group.
Reduction Reactions to Alcohols or Alkyl Groups
The benzoyl ketone functionality can be reduced through several established methods to yield either a secondary alcohol or a methylene (CH₂) group.
Reduction to Alcohol : The ketone can be reduced to the corresponding secondary alcohol, (1-amino-2-naphthalenyl)phenylmethanol, using hydride-reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for this transformation. libretexts.org These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to yield the alcohol. libretexts.org
Reduction to Alkyl Group : Complete deoxygenation of the carbonyl group to a methylene group can be accomplished under more forceful conditions.
Clemmensen Reduction : This method involves heating the ketone with zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. unacademy.comwikipedia.orglibretexts.org It is suitable for substrates that are stable in strongly acidic conditions. libretexts.org
Wolff-Kishner Reduction : This reaction is performed under strongly basic conditions. wikipedia.org It involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by heating with a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as diethylene glycol. pharmaguideline.combyjus.com This method is complementary to the Clemmensen reduction and is used for acid-sensitive substrates. alfa-chemistry.com
| Reaction | Reagents | Product Name |
| Reduction to Alcohol | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | (1-Amino-2-naphthalenyl)phenylmethanol |
| Reduction to Alkyl (Clemmensen) | Zinc amalgam (Zn(Hg)), Hydrochloric acid (HCl) | 1-Amino-2-(phenylmethyl)naphthalene |
| Reduction to Alkyl (Wolff-Kishner) | Hydrazine (N₂H₄), Potassium hydroxide (KOH) | 1-Amino-2-(phenylmethyl)naphthalene |
Table 4: Products of Carbonyl Group Reduction.
Carbonyl Condensation Reactions with Nucleophiles
The carbonyl carbon of the methanone group is electrophilic and can react with a variety of nucleophiles in addition or condensation reactions. While it lacks α-hydrogens and thus cannot form an enolate to act as a nucleophile itself in typical condensation reactions like the Aldol condensation, it serves as an excellent electrophilic partner.
The reaction with primary amines to form Schiff bases has been discussed in section 3.1.2. Other important reactions with nitrogen nucleophiles include:
Oxime Formation : Reaction with hydroxylamine (B1172632) (NH₂OH) leads to the formation of an oxime, which contains a C=N-OH functionality. google.com
Hydrazone Formation : Reaction with hydrazine or its derivatives (e.g., 2,4-dinitrophenylhydrazine) yields the corresponding hydrazone. The formation of a simple hydrazone is the initial step in the Wolff-Kishner reduction. wikipedia.org
Another significant reaction is the Wittig reaction , where the carbonyl oxygen is replaced with a carbon group. This is achieved by reacting the ketone with a phosphorus ylide (a Wittig reagent), such as triphenylphosphonium methylide (Ph₃P=CH₂). This reaction is a powerful method for forming a new carbon-carbon double bond, converting the ketone into an alkene. rsc.org
| Nucleophile/Reagent | Reaction Type | Product Functional Group | Product Name Example |
| Hydroxylamine (NH₂OH) | Condensation | Oxime (C=NOH) | Methanone, (1-amino-2-naphthalenyl)phenyl-, oxime |
| Hydrazine (N₂H₄) | Condensation | Hydrazone (C=NNH₂) | Methanone, (1-amino-2-naphthalenyl)phenyl-, hydrazone |
| Triphenylphosphonium methylide (Ph₃P=CH₂) | Wittig Reaction | Alkene (C=CH₂) | 1-Amino-2-(1-phenylethenyl)naphthalene |
Table 5: Products from Reactions with Carbonyl Nucleophiles.
Substitutions and Functionalization on the Naphthalene Moiety
The naphthalene ring system in (1-amino-2-naphthalenyl)phenyl-methanone is activated towards electrophilic attack by the strongly electron-donating amino group at the C1 position. Conversely, the benzoyl group at the C2 position is electron-withdrawing and deactivating. The interplay of these two substituents governs the regioselectivity of substitution reactions on the naphthalene core.
Electrophilic Aromatic Substitution (e.g., halogenation, nitration)
The powerful activating and ortho-, para-directing effect of the amino group at C1 is the dominant factor in electrophilic aromatic substitution reactions. This directs incoming electrophiles primarily to the C4 position, which is para to the amino group. To a lesser extent, substitution may occur at the C5 and C7 positions of the distal ring. The benzoyl group at C2, being a meta-directing deactivator, would theoretically direct incoming electrophiles to the C4 and C8a (a ring junction) positions relative to its own position, but its influence is largely overridden by the activating amino group.
Halogenation: The bromination of aromatic amines is a well-established transformation. For the (1-amino-2-naphthalenyl)phenyl-methanone core, treatment with reagents such as N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane (B109758) (DCM) or acetonitrile (B52724) is expected to yield the 4-bromo derivative as the major product. The reaction proceeds under mild conditions, and the regioselectivity is anticipated to be high due to the strong directing effect of the amino group.
Nitration: Nitration of aromatic amines can be challenging due to the susceptibility of the amino group to oxidation. Often, the amino group is protected as an acetamide (B32628) to moderate its activating effect and prevent oxidation. For N-(2-benzoyl-1-naphthalenyl)acetamide, nitration with a mixture of nitric acid and sulfuric acid at low temperatures would be expected to yield the 4-nitro derivative. Subsequent hydrolysis of the acetamide would then provide (1-amino-4-nitro-2-naphthalenyl)phenyl-methanone.
| Electrophile | Reagent/Conditions | Expected Major Product Position |
| Br⁺ | N-Bromosuccinimide (NBS) in DCM | 4-bromo |
| NO₂⁺ | HNO₃/H₂SO₄ on acetylated amine | 4-nitro |
This table is based on established principles of electrophilic aromatic substitution and serves as a predictive guide in the absence of specific experimental data for the title compound.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNA) on the naphthalene moiety of the parent compound is generally not feasible due to the absence of a good leaving group and the electron-rich nature of the aminonaphthalene ring system. However, should the naphthalene ring be substituted with a halogen, particularly at a position activated by an electron-withdrawing group, SNA reactions could be envisioned. For instance, if a 4-bromo derivative were synthesized and subsequently nitrated to introduce a nitro group at an ortho or para position (relative to the bromine), the bromine atom could potentially be displaced by a strong nucleophile. The success of such a reaction would be highly dependent on the specific substitution pattern and the reaction conditions.
Substitutions and Functionalization on the Phenyl Moiety
The phenyl ring of the (1-amino-2-naphthalenyl)phenyl-methanone core is substituted with a deactivating benzoyl group. This group directs incoming electrophiles to the meta positions (C3' and C5').
Electrophilic Aromatic Substitution
Standard electrophilic aromatic substitution reactions, such as nitration or halogenation, on the phenyl ring would require forcing conditions due to the deactivating effect of the ketone. For example, nitration with a mixture of fuming nitric acid and concentrated sulfuric acid would be expected to yield the (1-amino-2-naphthalenyl)(3'-nitrophenyl)methanone as the major product.
| Electrophile | Reagent/Conditions | Expected Major Product Position |
| NO₂⁺ | Fuming HNO₃/H₂SO₄ | 3'-nitro |
| Br⁺ | Br₂/FeBr₃ | 3'-bromo |
This table is based on established principles of electrophilic aromatic substitution and serves as a predictive guide in the absence of specific experimental data for the title compound.
Nucleophilic Aromatic Substitution
Similar to the naphthalene moiety, the phenyl ring of the parent compound is not amenable to nucleophilic aromatic substitution. However, if the phenyl ring is substituted with a halogen at a position that is also activated by a strongly electron-withdrawing group (e.g., a nitro group at an ortho or para position), then nucleophilic displacement of the halogen becomes possible.
Strategies for Regioselective Derivatization of the Core Structure
Achieving regioselective derivatization of the (1-amino-2-naphthalenyl)phenyl-methanone core requires careful consideration of the directing effects of the existing substituents and the choice of reagents and reaction conditions.
For selective functionalization of the naphthalene moiety , the primary strategy is to exploit the strong activating and directing effect of the C1-amino group. To achieve substitution at positions other than C4, one might employ blocking strategies. For example, the highly reactive C4 position could be reversibly blocked with a sulfonyl group, which could then be removed after performing a substitution at a different position. Alternatively, modification of the amino group, for instance by converting it to a triazene, could alter its directing properties.
For selective functionalization of the phenyl moiety , the inherent meta-directing effect of the benzoyl group is the primary control element. To achieve ortho or para substitution on the phenyl ring, a different synthetic approach to the core structure would likely be required, for instance, by starting with a pre-functionalized benzoyl chloride in the initial synthesis of the methanone.
Computational Chemistry and Theoretical Investigations of Methanone, 1 Amino 2 Naphthalenyl Phenyl and Its Analogues
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. These calculations solve, or approximate solutions to, the Schrödinger equation for a given molecule. youtube.com
Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying medium to large-sized molecules. inpressco.com Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density. Hybrid functionals, such as the widely used B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, have proven effective for a vast range of organic compounds. inpressco.comnih.gov
DFT calculations on related aromatic ketones and aminonaphthalenes have shown that such molecules are often nonplanar due to steric hindrance between the bulky aromatic groups. scienceopen.com The dihedral angle between the naphthalene (B1677914) and phenyl rings is a key parameter determined in these studies, influencing the degree of electronic conjugation across the molecule.
Table 1: Representative Geometric Parameters Calculated by DFT for Aromatic Ketone Analogues
Note: This table presents typical data ranges for analogous compounds as specific data for Methanone (B1245722), (1-amino-2-naphthalenyl)phenyl- is not available in the cited literature.
| Parameter | Typical Calculated Value Range | Significance |
|---|---|---|
| C=O Bond Length | 1.21 - 1.24 Å | Indicates the strength and character of the carbonyl bond. |
| C-N Bond Length | 1.38 - 1.42 Å | Reflects the degree of interaction between the amino group and the aromatic ring. |
| Naphthyl-Carbonyl-Phenyl Dihedral Angle | 30° - 60° | Determines the extent of π-conjugation between the two aromatic systems, affecting electronic properties. |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles without the use of experimental data or empirical parameters. youtube.comnumberanalytics.com While DFT is highly effective, methods such as Møller–Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, particularly CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations), are considered the "gold standard" for accuracy in computational chemistry. stackexchange.comnih.gov
These methods provide a more rigorous treatment of electron correlation—the interaction between electrons—than standard DFT functionals. nih.gov However, their high computational cost scales steeply with the size of the molecule, making them challenging to apply to larger systems like Methanone, (1-amino-2-naphthalenyl)phenyl-. researchgate.netarxiv.org Consequently, high-level ab initio calculations are often employed for smaller, model systems to benchmark the accuracy of more cost-effective DFT methods or to investigate specific phenomena where electron correlation is critical. numberanalytics.comresearchgate.net For instance, coupled-cluster calculations have been successfully used to determine the excitation energies of naphthalene with high accuracy. rsc.org
Molecular Orbital Analysis
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Analyzing the distribution and energy of these orbitals is crucial for understanding a molecule's electronic properties and chemical reactivity.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap is associated with high chemical reactivity, low kinetic stability, and high polarizability, as it requires less energy to excite an electron from the HOMO to the LUMO. inpressco.com This energy gap is also fundamental to understanding the electronic absorption spectra of a molecule, as the lowest energy electronic transition often corresponds to the HOMO→LUMO excitation. DFT calculations, particularly with the B3LYP functional, are widely used to compute these orbital energies and the resulting gap. figshare.comepstem.net
Table 2: Representative Frontier Molecular Orbital Energies for Aromatic Amine/Ketone Analogues (Calculated via DFT)
Note: Values are illustrative based on calculations for similar molecular structures.
| Parameter | Typical Calculated Value (eV) | Interpretation |
|---|---|---|
| EHOMO | -5.5 to -6.5 | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| ELUMO | -1.5 to -2.5 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| ΔE (HOMO-LUMO Gap) | 3.5 to 4.5 | Indicates chemical reactivity and the energy of the lowest electronic transition. |
Understanding the distribution of electron density within a molecule is key to identifying its reactive sites. Charge distribution analysis provides a method for assigning partial atomic charges to each atom, offering a picture of the electrostatic landscape of the molecule.
Mulliken population analysis is a common method for calculating atomic charges based on the linear combination of atomic orbitals (LCAO) used to construct the molecular orbitals. uni-muenchen.dewikipedia.org It partitions the total electron population among the atoms in the molecule. The resulting Mulliken charges can help identify nucleophilic (electron-rich, negative charge) and electrophilic (electron-poor, positive charge) centers. For a molecule like Methanone, (1-amino-2-naphthalenyl)phenyl-, this analysis would be expected to show a significant negative charge on the carbonyl oxygen and the amino nitrogen, and a positive charge on the carbonyl carbon.
It is important to note that Mulliken charges are known to be highly sensitive to the choice of basis set, and their absolute values can vary. uni-muenchen.dewikipedia.org Despite this limitation, they remain a useful qualitative tool for comparing charge distributions within a series of related molecules calculated at the same level of theory. researchgate.net
Table 3: Illustrative Mulliken Atomic Charges for Key Atoms in Analogous Structures
Note: Charges are in atomic units (a.u.) and represent typical values for similar functional groups.
| Atom | Typical Calculated Mulliken Charge (a.u.) | Chemical Implication |
|---|---|---|
| Carbonyl Oxygen (O) | -0.35 to -0.45 | Highly electronegative; site for electrophilic attack/hydrogen bonding. |
| Carbonyl Carbon (C) | +0.45 to +0.55 | Electron-deficient; site for nucleophilic attack. |
| Amino Nitrogen (N) | -0.30 to -0.40 | Electron-rich due to lone pair; acts as a Lewis base. |
Spectroscopic Parameter Prediction and Correlation with Experimental Data
A significant strength of computational chemistry is its ability to predict spectroscopic properties, which can be directly compared with experimental measurements to validate the theoretical model.
Time-Dependent DFT (TD-DFT) is a powerful extension of DFT used to calculate the energies of electronic excited states. nih.govnih.gov This allows for the prediction of UV-Visible absorption spectra, including the maximum absorption wavelength (λmax) and oscillator strengths, which correspond to the intensity of the absorption. arxiv.orgresearchgate.net For aromatic systems, these calculations can accurately model the π→π* and n→π* transitions responsible for their characteristic absorptions.
Furthermore, DFT calculations can predict vibrational frequencies. These theoretical frequencies, corresponding to molecular bond stretching, bending, and twisting, can be correlated with experimental Infrared (IR) and Raman spectra. nih.gov Because the theoretical calculations are typically based on a harmonic oscillator approximation, the computed frequencies are often systematically higher than experimental values. To improve agreement, they are commonly multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP). nih.gov Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) method can be used to predict NMR chemical shifts (1H and 13C), providing another avenue for correlating theoretical structures with experimental data. beilstein-journals.org
Table 4: Example of Correlation between Theoretical and Experimental Spectroscopic Data for an Aromatic Ketone Analogue
Note: This table illustrates the typical agreement between calculated and experimental data for similar compounds.
| Spectroscopic Data | Calculated Value (TD-DFT/DFT) | Experimental Value |
|---|---|---|
| UV-Vis λmax | ~345 nm | ~355 nm |
| IR: C=O Stretch | 1680 cm-1 (scaled) | 1675 cm-1 |
| IR: N-H Stretch | 3405 cm-1 (scaled) | 3398 cm-1 |
Lack of Specific Research Data Prevents Detailed Article Generation
Following a comprehensive search of available scientific literature, it has been determined that specific computational and theoretical studies on the chemical compound Methanone, (1-amino-2-naphthalenyl)phenyl- are not available. The user's request for a detailed article with specific data tables for theoretical vibrational frequencies, predicted NMR chemical shifts, computed UV-Vis spectra, molecular dynamics simulations, and excited-state phenomena for this particular molecule cannot be fulfilled at this time.
The instructions provided mandated a strict adherence to an outline focused solely on "Methanone, (1-amino-2-naphthalenyl)phenyl-", including the generation of data tables with detailed research findings. However, the search did not yield any publications containing this specific computational data.
While general methodologies and computational studies on analogous structures—such as other aminonaphthyl compounds, phenyl ketones, and molecules exhibiting phenomena like Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE)—are present in the literature, applying this information to the target compound would be speculative and would violate the explicit instruction not to introduce information outside the defined scope.
For instance, while literature exists on computational studies of ESIPT in molecules containing aminophenyl or naphthyl groups, which are structurally related to the target compound, no specific studies have been published on the ESIPT behavior of Methanone, (1-amino-2-naphthalenyl)phenyl- itself. Similarly, no theoretical calculations for its FT-IR, NMR, or UV-Vis spectra, nor any molecular dynamics simulations, could be located.
Generating an article that meets the requirements for scientific accuracy and detail is contingent on the availability of published research. Without primary or secondary sources reporting the specific computational investigations requested, the creation of the article with its stipulated data tables is not possible.
Should research on "Methanone, (1-amino-2-naphthalenyl)phenyl-" become publicly available in the future, the generation of such an article could be revisited. At present, we are unable to proceed with the request as outlined.
Reaction Mechanism Studies Involving Methanone, 1 Amino 2 Naphthalenyl Phenyl
Mechanistic Pathways of Key Synthetic Transformations for (1-amino-2-naphthalenyl)phenyl-Methanone Formation
The formation of (1-amino-2-naphthalenyl)phenyl-methanone can be envisaged through several synthetic routes, with the Friedel-Crafts acylation being a primary and illustrative example. This electrophilic aromatic substitution reaction is a cornerstone of C-C bond formation to aromatic rings. wikipedia.orgsigmaaldrich.comorganic-chemistry.org
The classical Friedel-Crafts acylation mechanism involves the reaction of an aromatic compound with an acylating agent, typically an acyl halide or anhydride (B1165640), in the presence of a Lewis acid catalyst. wikipedia.orgmasterorganicchemistry.com For the synthesis of the target molecule, this would involve the acylation of 2-aminonaphthalene with benzoyl chloride.
However, the presence of the amino group on the naphthalene (B1677914) ring introduces a significant mechanistic consideration. The amino group is a Lewis base and can react with the Lewis acid catalyst, deactivating it and preventing the reaction from proceeding as intended. sigmaaldrich.com To circumvent this, a common strategy involves the protection of the amino group, for instance, by converting it into an amide. This protected intermediate can then undergo the Friedel-Crafts acylation, followed by a deprotection step to yield the final product.
The proposed mechanistic pathway would be as follows:
Protection of the Amino Group: The amino group of 2-aminonaphthalene is first protected, for example, by reacting it with acetyl chloride to form an acetamide (B32628). This reduces the basicity of the nitrogen atom.
Formation of the Acylium Ion: The Lewis acid catalyst, such as aluminum chloride (AlCl₃), coordinates to the oxygen atom of the benzoyl chloride, weakening the carbon-chlorine bond. Subsequent cleavage of this bond generates a resonance-stabilized acylium ion, which is a potent electrophile. sigmaaldrich.comyoutube.com
Electrophilic Aromatic Substitution: The electron-rich naphthalene ring of the protected 2-aminonaphthalene derivative acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgkhanacademy.org
Deprotonation and Aromatization: A weak base, such as the AlCl₄⁻ complex formed in the previous step, removes a proton from the carbon atom bearing the newly attached acyl group. This restores the aromaticity of the naphthalene ring. wikipedia.org
Deprotection: The protecting group on the amino function is removed, typically by hydrolysis under acidic or basic conditions, to yield (1-amino-2-naphthalenyl)phenyl-methanone.
Alternative synthetic strategies may involve palladium-catalyzed cross-coupling reactions, which have become powerful tools for the synthesis of aryl ketones. nih.gov For instance, a plausible route could involve the coupling of a 1-amino-2-naphthyl organometallic reagent with benzoyl chloride or a related benzoyl derivative.
Investigation of Catalytic Reaction Mechanisms
Catalysts play a pivotal role in the synthesis of (1-amino-2-naphthalenyl)phenyl-methanone, primarily by activating the reactants and providing a lower-energy reaction pathway.
In the context of Friedel-Crafts acylation , Lewis acids like AlCl₃, FeCl₃, or zinc oxide are commonly employed. wikipedia.orgorganic-chemistry.org The catalytic cycle begins with the coordination of the Lewis acid to the acylating agent. This polarization of the acylating agent generates a highly electrophilic species, the acylium ion, which is then susceptible to attack by the aromatic ring. sigmaaldrich.com The catalyst is regenerated in the final deprotonation step. The efficiency of the catalyst can be influenced by its strength and the reaction conditions. For instance, stronger Lewis acids can lead to higher reaction rates but may also promote side reactions.
Palladium-catalyzed cross-coupling reactions offer an alternative catalytic approach. nih.gov In a hypothetical Suzuki-type coupling, a palladium(0) catalyst would oxidatively add to an aryl halide (e.g., 1-amino-2-bromonaphthalene). The resulting palladium(II) species would then undergo transmetalation with an organoboron reagent (e.g., phenylboronic acid). Finally, reductive elimination from the palladium(II) complex would yield the desired ketone and regenerate the palladium(0) catalyst, thus completing the catalytic cycle. The specific ligands coordinated to the palladium center are crucial in tuning the reactivity and stability of the catalytic species throughout the cycle.
Nucleophilic and Electrophilic Addition/Substitution Mechanisms
The structure of (1-amino-2-naphthalenyl)phenyl-methanone features several reactive sites that can participate in nucleophilic and electrophilic reactions.
Nucleophilic Addition to the Carbonyl Group: The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond. It is therefore susceptible to attack by nucleophiles. youtube.comyoutube.com The general mechanism for nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the oxygen atom bears a negative charge. libretexts.org This alkoxide intermediate can then be protonated to yield an alcohol. A wide range of nucleophiles can participate in this reaction, including Grignard reagents, organolithium compounds, hydrides, and amines. youtube.com For example, reaction with a primary amine would lead to the formation of an imine (a Schiff base) through a series of steps involving nucleophilic addition, proton transfer, and dehydration. libretexts.orglibretexts.org
Electrophilic Substitution on the Aromatic Rings: Both the naphthalene and phenyl rings are susceptible to electrophilic aromatic substitution, although their reactivity is influenced by the existing substituents. The amino group on the naphthalene ring is a strong activating group and an ortho-, para-director. This means it increases the electron density of the ring, making it more reactive towards electrophiles, and directs incoming electrophiles to the positions ortho and para to it. Conversely, the benzoyl group is a deactivating group and a meta-director on the phenyl ring. It withdraws electron density from the ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the meta position.
The mechanism of electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation (arenium ion). wikipedia.org A subsequent deprotonation step restores the aromaticity of the ring. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and further Friedel-Crafts reactions.
Photochemical Reaction Mechanisms of the Chromophore
The chromophore of (1-amino-2-naphthalenyl)phenyl-methanone, which encompasses the conjugated system of the naphthalene and phenyl rings connected by the carbonyl group, is expected to exhibit interesting photochemical properties, drawing parallels with the well-studied photochemistry of benzophenone (B1666685). medicaljournals.se
Upon absorption of ultraviolet (UV) light, the molecule is promoted from its ground electronic state to an excited singlet state. This excited state can then undergo intersystem crossing to a more stable triplet state. The triplet state of benzophenone and its derivatives is known to be a potent photosensitizer. medicaljournals.semedchemexpress.com
A key photochemical reaction of benzophenone is hydrogen abstraction. The excited triplet state can abstract a hydrogen atom from a suitable donor molecule to form a ketyl radical. medicaljournals.se This reactivity is a cornerstone of many photopolymerization and photocuring processes. It is plausible that (1-amino-2-naphthalenyl)phenyl-methanone would exhibit similar hydrogen abstraction capabilities.
Furthermore, the presence of the amino group could influence the photochemical behavior. Amino-substituted benzophenones are known to have modified photophysical properties, including shifts in their absorption spectra and changes in the lifetimes and reactivities of their excited states. The specific substitution pattern on the naphthalene ring will also play a crucial role in determining the exact nature of the photochemical reactions.
Kinetics and Thermodynamics of Core Reactions
The rates and equilibrium positions of the reactions involving (1-amino-2-naphthalenyl)phenyl-methanone are governed by the principles of chemical kinetics and thermodynamics.
Kinetics: The rate of the Friedel-Crafts acylation for the synthesis of this compound would be dependent on several factors, including the concentrations of the reactants and the catalyst, the temperature, and the choice of solvent. rsc.org The rate-determining step is typically the attack of the aromatic ring on the acylium ion. The activation energy for this step is influenced by the electron density of the aromatic ring and the electrophilicity of the acylium ion. The use of a more potent Lewis acid catalyst would generally increase the reaction rate by increasing the concentration of the acylium ion.
The kinetics of nucleophilic addition to the carbonyl group are also influenced by steric and electronic factors. Aldehydes are generally more reactive than ketones towards nucleophiles due to less steric hindrance and a more electrophilic carbonyl carbon. libretexts.org The rate of addition to (1-amino-2-naphthalenyl)phenyl-methanone would be influenced by the steric bulk of the naphthyl and phenyl groups.
Thermodynamics: The Friedel-Crafts acylation is generally a thermodynamically favorable process, driven by the formation of strong carbon-carbon and hydrogen-halogen bonds. The reaction is typically exothermic. The equilibrium position can be influenced by the reaction conditions. For example, the removal of the HCl byproduct can drive the reaction to completion.
The thermodynamics of nucleophilic addition to the carbonyl group depend on the nature of the nucleophile and the stability of the resulting product. For many nucleophiles, the addition is a reversible process. libretexts.org The position of the equilibrium is determined by the relative stabilities of the reactants and products.
Below is a table summarizing the key reaction parameters for analogous reactions, providing a qualitative understanding of the factors influencing the reactions of (1-amino-2-naphthalenyl)phenyl-methanone.
| Reaction Type | Key Mechanistic Feature | Typical Catalyst | Factors Favoring Reaction |
| Friedel-Crafts Acylation | Formation of Acylium Ion | Lewis Acid (e.g., AlCl₃) | Electron-rich aromatic ring, strong Lewis acid, non-coordinating solvent |
| Nucleophilic Addition | Attack on Carbonyl Carbon | Acid or Base | Strong nucleophile, unhindered carbonyl, electrophilic carbonyl carbon |
| Electrophilic Substitution | Formation of Arenium Ion | Dependent on electrophile | Electron-donating substituents on the ring, strong electrophile |
| Photochemical Reaction | Formation of Excited State | Light (UV) | Presence of a suitable chromophore, availability of hydrogen donors (for abstraction) |
Based on a comprehensive search of available scientific literature, there is currently no specific research published on the coordination chemistry of the compound "Methanone, (1-amino-2-naphthalenyl)phenyl-" as a ligand. Consequently, data regarding the synthesis of its metal complexes, its ligand-metal binding modes, and stoichiometry are not available.
The provided outline requires detailed, research-backed information for the following sections, none of which is present in the current body of scientific literature for this specific compound:
Coordination Chemistry of Methanone, 1 Amino 2 Naphthalenyl Phenyl As a Ligand
Ligand-Metal Binding Modes and Stoichiometry
Monodentate, Bidentate, and Polydentate Coordination Geometries
While research exists for analogous compounds, such as derivatives of (2-aminophenyl)phenyl methanone (B1245722), this information does not apply to the specific molecular structure and properties of Methanone, (1-amino-2-naphthalenyl)phenyl-. Due to the strict requirement to focus solely on the specified compound, an article that meets the prompt's criteria for scientific accuracy and detail cannot be generated at this time.
Structural Elucidation of Metal Complexes (e.g., X-ray crystallography, bond lengths, angles, dihedral angles)
Detailed structural elucidation of metal complexes of Methanone, (1-amino-2-naphthalenyl)phenyl- through single-crystal X-ray crystallography has not been reported in the reviewed literature. However, based on the structures of related Schiff base and amino-ketone complexes, several structural features can be anticipated. researchgate.net
Upon coordination, the ligand would likely act as a bidentate N,O-donor, forming a five- or six-membered chelate ring with the metal ion. The geometry around the metal center would be determined by the nature of the metal ion, its oxidation state, and the presence of other co-ligands. Common geometries such as tetrahedral, square planar, or octahedral would be expected.
Table 1: Hypothetical Bond Parameters in a Metal Complex of Methanone, (1-amino-2-naphthalenyl)phenyl-
| Parameter | Expected Range/Value | Notes |
| M-O (carbonyl) bond length | 1.9 - 2.2 Å | Dependent on the metal ion. |
| M-N (amino) bond length | 2.0 - 2.3 Å | Dependent on the metal ion. |
| O-M-N bite angle | 80 - 95° | Characteristic of a five- or six-membered chelate ring. |
| C=O bond length | 1.25 - 1.30 Å | Expected to lengthen upon coordination. |
| C-N bond length | ~1.47 Å | May slightly change upon coordination. |
| Dihedral angles | Variable | The phenyl and naphthalenyl groups would likely be twisted relative to the chelate ring. |
The bond lengths between the metal and the donor atoms (M-O and M-N) would be characteristic of the specific metal ion. For instance, Cu(II) complexes often exhibit shorter bond lengths compared to Mn(II) complexes. The bite angle of the ligand (O-M-N) would be a key indicator of the strain within the chelate ring. The planarity of the ligand could be distorted upon coordination, with significant dihedral angles between the naphthalene (B1677914), phenyl, and chelate rings.
Electronic and Magnetic Properties of Resulting Metal Complexes
The electronic and magnetic properties of metal complexes are fundamentally linked to the d-electron configuration of the metal ion and the geometry of the complex.
For complexes with paramagnetic metal ions such as Mn(II), Fe(II), Fe(III), Co(II), Ni(II), and Cu(II), magnetic susceptibility measurements would be crucial for determining the number of unpaired electrons and thus the spin state of the metal. For example, a high-spin octahedral Fe(II) complex would be expected to have a magnetic moment of around 5.5 B.M., while a low-spin complex would be diamagnetic. orientjchem.org The magnetic properties of a Cu(II) complex, with one unpaired electron, would be expected to have a magnetic moment of approximately 1.73 B.M. orientjchem.org
The electronic spectra (UV-Vis) of the complexes would reveal information about the d-d electronic transitions and charge-transfer bands. The d-d transitions are typically weak and appear in the visible region, and their energies are sensitive to the ligand field strength and the coordination geometry. For instance, an octahedral Ni(II) complex typically shows two to three spin-allowed d-d transitions. orientjchem.org Charge-transfer bands, which are more intense, can occur from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT).
Table 2: Expected Electronic and Magnetic Properties for Metal Complexes of Methanone, (1-amino-2-naphthalenyl)phenyl-
| Metal Ion | Typical Geometry | Expected Magnetic Moment (B.M.) | Key Electronic Transitions |
| Cu(II) | Square Planar/Distorted Octahedral | ~1.7-2.2 | d-d transitions, LMCT |
| Ni(II) | Octahedral/Tetrahedral | ~2.9-3.4 (octahedral) | d-d transitions |
| Co(II) | Octahedral/Tetrahedral | ~4.3-5.2 (octahedral) | d-d transitions |
| Fe(III) | Octahedral | ~5.9 (high-spin) | d-d transitions (spin-forbidden), LMCT |
| Mn(II) | Octahedral | ~5.9 (high-spin) | d-d transitions (spin-forbidden) |
| Zn(II) | Tetrahedral/Octahedral | Diamagnetic | LMCT |
Influence of Coordination on Spectroscopic Characteristics
Coordination of the Methanone, (1-amino-2-naphthalenyl)phenyl- ligand to a metal ion would induce significant changes in its spectroscopic properties, particularly in the infrared (IR) and nuclear magnetic resonance (NMR) spectra.
In the IR spectrum , the most notable changes would be observed for the stretching vibrations of the C=O (carbonyl) and N-H (amino) groups. The C=O stretching frequency, typically observed around 1680-1700 cm⁻¹ for a free ketone, would be expected to shift to a lower frequency (red-shift) upon coordination to the metal ion. This shift is a direct consequence of the weakening of the C=O bond due to the drainage of electron density towards the metal. Similarly, the N-H stretching vibrations of the primary amine, usually seen in the 3300-3500 cm⁻¹ region, would also be expected to shift, although the direction and magnitude of the shift can be more complex and influenced by hydrogen bonding. New bands at lower frequencies corresponding to the M-O and M-N stretching vibrations would also appear in the far-IR region of the spectrum.
In the ¹H NMR spectrum , if the complex is diamagnetic (e.g., with Zn(II) or Cd(II)), the signals for the protons in the vicinity of the coordination site would be affected. The protons of the amino group would likely show a downfield shift due to the deshielding effect of the metal ion. The aromatic protons on both the naphthalenyl and phenyl rings might also experience shifts, albeit smaller, due to the altered electronic environment upon complexation. For paramagnetic complexes, the NMR spectra would be significantly broadened and shifted, often making them difficult to interpret.
Table 3: Expected Spectroscopic Shifts Upon Coordination
| Spectroscopic Technique | Functional Group/Proton | Expected Shift/Change |
| IR | C=O stretch | Red-shift (lower frequency) |
| IR | N-H stretch | Shift in frequency and broadening |
| IR | - | Appearance of new M-O and M-N bands |
| ¹H NMR (diamagnetic) | -NH₂ protons | Downfield shift |
| ¹H NMR (diamagnetic) | Aromatic protons | Minor shifts |
Supramolecular Chemistry and Advanced Materials Based on Methanone, 1 Amino 2 Naphthalenyl Phenyl
Molecular Self-Assembly and Non-Covalent Interactions
The molecular structure of Methanone (B1245722), (1-amino-2-naphthalenyl)phenyl- possesses several key functional groups that would be expected to drive its self-assembly into ordered supramolecular structures through a variety of non-covalent interactions. These interactions are fundamental to the fields of crystal engineering and the development of advanced organic materials.
Hydrogen Bonding Networks within Assemblies
The primary amino group (-NH₂) on the naphthalene (B1677914) ring is a potent hydrogen bond donor, while the carbonyl group (C=O) of the methanone linkage is an effective hydrogen bond acceptor. This donor-acceptor pairing is a highly directional and strong non-covalent interaction that frequently dictates the packing of molecules in the solid state. It is highly probable that Methanone, (1-amino-2-naphthalenyl)phenyl- would form extensive hydrogen bonding networks.
Based on similar aminoketone structures, one could anticipate the formation of various hydrogen-bonding motifs, such as:
Chains: Molecules could link in a head-to-tail fashion, forming one-dimensional chains.
Dimers: Two molecules could form a cyclic dimer through a pair of N-H···O=C hydrogen bonds.
Sheets: These primary motifs could be further interconnected to form two-dimensional sheets.
The specific geometry of these networks would be influenced by steric factors and the interplay with other non-covalent interactions.
π-π Stacking Interactions in Solid-State and Solution Aggregates
The presence of two large aromatic systems, the naphthalene and phenyl rings, strongly suggests that π-π stacking interactions would play a crucial role in the organization of these molecules. nih.gov These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of the aromatic rings, are a significant driving force for the self-assembly of planar molecules.
In the solid state, one would expect to observe columnar or layered structures where the aromatic rings of adjacent molecules overlap. The extent and geometry of this overlap (e.g., face-to-face, parallel-displaced) would have a significant impact on the material's electronic properties. In solution, π-π stacking could lead to the formation of aggregates, which could be detected by concentration-dependent changes in UV-vis or NMR spectroscopy.
Design and Synthesis of Supramolecular Architectures
The rational design of specific supramolecular architectures using Methanone, (1-amino-2-naphthalenyl)phenyl- as a building block would involve a crystal engineering approach. By systematically modifying the peripheral substituents on the phenyl or naphthalenyl rings, it would be possible to tune the intermolecular interactions and direct the self-assembly towards desired architectures.
For example, the introduction of additional hydrogen bonding sites could lead to more complex and robust networks. Attaching bulky groups could be used to control the steric hindrance and thereby influence the π-π stacking distances and geometries. The synthesis of this molecule would likely involve the acylation of 1-amino-2-naphthalenyl-metal species with benzoyl chloride or a related derivative.
Application in Functional Materials
The predicted ability of Methanone, (1-amino-2-naphthalenyl)phenyl- to self-assemble into ordered structures, combined with its extended π-conjugated system, makes it a hypothetical candidate for various functional organic materials.
Organic Electronic Materials (e.g., potential for OFETs, OLEDs)
The ordered stacking of the aromatic rings in the solid state could facilitate charge transport, a key requirement for organic field-effect transistors (OFETs). The efficiency of charge transport would be highly dependent on the degree of intermolecular orbital overlap, which is a direct consequence of the π-π stacking geometry.
Furthermore, the conjugated nature of the molecule suggests that it may possess interesting photophysical properties, such as fluorescence. This could make it a candidate for use as an emitter or host material in organic light-emitting diodes (OLEDs). The emission wavelength and quantum efficiency would be strongly influenced by the molecular packing and the extent of intermolecular interactions in the solid state.
Catalytic Materials
A comprehensive search of scientific literature and patent databases did not yield any specific information regarding the use of Methanone, (1-amino-2-naphthalenyl)phenyl- in the development of catalytic materials. The available research does not describe its application as a catalyst, a ligand for catalytic metal complexes, or as a building block for organocatalysts.
While the broader class of compounds containing amino and carbonyl functional groups, such as aminobenzophenones and their derivatives, have been explored in catalysis, no such studies have been reported for this specific naphthalenyl variant. Research in supramolecular chemistry often leverages molecules with specific functional groups capable of forming well-defined assemblies for catalytic purposes; however, the potential of Methanone, (1-amino-2-naphthalenyl)phenyl- in this context has not been documented in the reviewed literature.
Therefore, there are no detailed research findings or data tables on the catalytic performance, reaction scope, or mechanistic studies related to this compound to report at this time. Further research would be necessary to determine if Methanone, (1-amino-2-naphthalenyl)phenyl- possesses any properties that would make it a candidate for creating novel catalytic materials.
Information regarding "Methanone, (1-amino-2-naphthalenyl)phenyl-" as a Chemosensor is Not Available in Scientific Literature
Following a thorough and extensive search of scientific databases and literature, it has been determined that there is no published research on the use of the chemical compound Methanone, (1-amino-2-naphthalenyl)phenyl- or its derivatives for chemosensory applications.
Despite targeted searches for design principles, detection of metal ions (such as Cu²⁺, Fe³⁺, Al³⁺, Ni²⁺), anions, neutral molecules, and associated signaling mechanisms related to this specific chemical scaffold, no relevant studies, data, or research findings could be located.
Therefore, it is not possible to provide an article on the "Chemosensory Applications of Methanone, (1-amino-2-naphthalenyl)phenyl- Derivatives" as requested, because the scientific groundwork for such a piece does not appear to exist in the public domain. The academic community has not, to date, published any work detailing the synthesis or application of this particular compound in the field of chemical sensing.
Chemosensory Applications of Methanone, 1 Amino 2 Naphthalenyl Phenyl Derivatives
Signaling Mechanisms in Chemosensors.
Fluorescence Quenching and Enhancement Mechanisms
The fluorescence emission of (1-amino-2-naphthalenyl)phenyl-methanone derivatives can be modulated through various intermolecular and intramolecular processes upon interaction with analytes. These processes either suppress (quench) or intensify (enhance) the fluorescence signal, forming the basis of "turn-off" and "turn-on" chemosensors, respectively.
Fluorescence Quenching Mechanisms
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. For derivatives of (1-amino-2-naphthalenyl)phenyl-methanone, this can occur through several pathways:
Dynamic (Collisional) Quenching: This mechanism involves a direct interaction between the excited-state fluorophore and a quencher molecule. The collision results in the non-radiative de-excitation of the fluorophore back to its ground state. The process is diffusion-controlled, and its efficiency is dependent on factors like temperature and solvent viscosity. nih.gov For these naphthalene (B1677914) derivatives, analytes with heavy atoms or paramagnetic properties (like certain metal ions) can act as efficient collisional quenchers.
Intersystem Crossing (ISC): The benzophenone (B1666685) moiety within the molecular structure is known to facilitate intersystem crossing, a process where the molecule transitions from the singlet excited state (S₁) to a triplet excited state (T₁). nih.gov In many benzophenone derivatives, the lowest energy triplet state is an n→π* state, which can lead to efficient phosphorescence at low temperatures but often results in quenching of fluorescence at room temperature. nih.gov Interaction with specific analytes can enhance the rate of ISC, leading to a measurable decrease in fluorescence.
Fluorescence Enhancement Mechanisms
Fluorescence enhancement is a highly desirable feature for "turn-on" sensors as it provides a positive signal against a dark background, improving sensitivity. Key mechanisms include:
Inhibition of Intersystem Crossing: Naphthalene derivatives that possess an amine donor and a carbonyl acceptor can exhibit fluorescence from an intramolecular charge transfer (ICT) state. nih.gov The efficiency of this fluorescence is often limited by competing non-radiative pathways like ISC. Interaction with certain analytes, particularly through hydrogen bonding with the carbonyl group, can stabilize the singlet excited state (S₁) and destabilize the triplet n→π* state. nih.gov This energetic shift hinders the ISC process, thereby closing a major non-radiative decay channel and causing a significant enhancement in fluorescence quantum yield. nih.gov
Restriction of Intramolecular Rotation (RIR): In a flexible molecule, rotation around single bonds can provide a pathway for non-radiative decay of the excited state. When these derivatives bind to a target analyte or are placed in a rigid environment (like a viscous solvent or a host molecule), this intramolecular rotation is hindered. This restriction blocks the non-radiative decay pathway, forcing the molecule to relax through fluorescence emission, thus enhancing the signal.
Analyte-Induced Structural Planarization: The ground-state geometry of some derivatives may be twisted due to steric hindrance between the substituents. nih.gov Upon binding to an analyte, the molecule might adopt a more planar conformation in the excited state. This increased planarity enhances the π-conjugation of the system, leading to a higher fluorescence quantum yield.
The interplay of these quenching and enhancement mechanisms allows for the rational design of chemosensors based on (1-amino-2-naphthalenyl)phenyl-methanone derivatives for a wide range of target analytes.
Photoinduced Electron Transfer (PET) and Excited-State Intramolecular Proton Transfer (ESIPT) processes
Photoinduced Electron Transfer (PET) and Excited-State Intramolecular Proton Transfer (ESIPT) are two fundamental photophysical processes that are pivotal in designing advanced, ratiometric, and highly selective fluorescent sensors.
Photoinduced Electron Transfer (PET)
PET is a primary mechanism for fluorescence quenching in many chemosensors. In a typical PET sensor, the molecule consists of a fluorophore, a receptor unit (for analyte binding), and a spacer connecting them. In the case of (1-amino-2-naphthalenyl)phenyl-methanone derivatives, the core structure can act as the fluorophore, while the amino group itself can serve as both a receptor and a key component of the PET system.
The process can be described as follows:
Upon photoexcitation, an electron is promoted to a higher energy orbital in the fluorophore.
If the HOMO (Highest Occupied Molecular Orbital) of a nearby electron-donating group (the amino group) is higher in energy than the half-filled HOMO of the excited fluorophore, an electron can transfer from the donor to the fluorophore.
This electron transfer quenches the fluorescence by providing a non-radiative de-excitation pathway.
When the amino group (the PET donor) binds to a proton (H⁺) or a metal cation, the energy of its HOMO is significantly lowered. This change prevents the electron transfer from occurring, thereby "turning on" the fluorescence. This on/off switching makes PET-based sensors highly effective for detecting cations and acidic environments.
Excited-State Intramolecular Proton Transfer (ESIPT)
ESIPT is a phototautomerization reaction that occurs in molecules containing both a proton donor (e.g., -OH, -NH₂) and a proton acceptor (e.g., C=O, N) in close proximity, connected by an intramolecular hydrogen bond. Upon excitation, the acidity and basicity of the donor and acceptor groups, respectively, increase dramatically, triggering an ultrafast proton transfer. nih.gov
For a derivative of (1-amino-2-naphthalenyl)phenyl-methanone, a classic ESIPT process would typically require a hydroxyl group adjacent to the carbonyl, which is not present in the parent structure. However, ESIPT can become a relevant mechanism under specific conditions or with structural modification:
Protonation: If the amino group is protonated (forming -NH₃⁺), it can become a potential proton donor to the nearby carbonyl oxygen in the excited state, although this is less common than phenol-based ESIPT.
Derivative-based ESIPT: Introducing a hydroxyl group at a suitable position on the phenyl or naphthalenyl ring would create a classic ESIPT-capable system.
In a typical ESIPT-capable molecule, excitation of the normal form (Enol, E) leads to the formation of an excited tautomer (Keto, K), which then fluoresces. This process results in a dual-emission spectrum or a single, large Stokes-shifted emission from the K form. researchgate.net The large separation between absorption and emission is advantageous in sensing as it minimizes self-absorption and background interference. mdpi.com The presence of an analyte can disrupt the intramolecular hydrogen bond necessary for ESIPT, leading to a change in the emission profile, which can be used for ratiometric sensing. For instance, binding a metal ion could block the proton transfer, quenching the keto emission and restoring the enol emission.
Fluorescent Probes Based on Methanone, 1 Amino 2 Naphthalenyl Phenyl Scaffolds
Rational Design of Fluorescent Probes Utilizing the Naphthalene (B1677914) and Amino Moieties
The rational design of fluorescent probes based on the (1-amino-2-naphthalenyl)phenyl-methanone core leverages the intrinsic electronic properties of its constituent parts: the naphthalene ring and the amino group. The naphthalene moiety provides a rigid, extended π-conjugated system that serves as the fundamental fluorophore. The amino group, acting as a potent electron-donating group, is crucial for modulating the electronic structure and, consequently, the photophysical behavior of the molecule.
This arrangement facilitates an intramolecular charge transfer (ICT) process upon photoexcitation, a key mechanism for creating environment-sensitive probes. societechimiquedefrance.fr The design strategy often involves creating a "push-pull" system where the electron-donating amino group "pushes" electron density across the π-system of the naphthalene ring towards an electron-accepting group. In this scaffold, the phenylmethanone (benzoyl) group can act as the electron acceptor.
Further design modifications can be introduced to fine-tune the probe's characteristics:
Modulation of the Amino Group: Alkylation or arylation of the amino group can alter its electron-donating strength, thereby influencing the extent of ICT and shifting the emission wavelengths.
Substitution on the Naphthalene or Phenyl Ring: Adding other functional groups to the aromatic rings can modify the probe's polarity, solubility, and spectral properties. For instance, introducing hydrophilic moieties can improve water solubility for biological applications, while attaching specific recognition units can confer selectivity for particular analytes or cellular structures. nih.govnih.gov
A related class of compounds, the 4-amino-1,8-naphthalimides, exemplifies the power of this design principle. societechimiquedefrance.frnih.gov In these molecules, the amino group's electron-donating character is paired with the electron-withdrawing imide functionality, resulting in fluorophores with brilliant colors and high sensitivity to their local environment. nih.gov This established success underscores the potential of the analogous donor-acceptor structure within the (1-amino-2-naphthalenyl)phenyl-methanone scaffold for creating highly effective fluorescent probes.
Photophysical Characterization
The utility of a fluorescent probe is defined by its photophysical properties. For scaffolds based on (1-amino-2-naphthalenyl)phenyl-methanone, characterization involves a suite of spectroscopic measurements to determine key parameters such as absorption and emission maxima (λ_abs_ and λ_em_), quantum yields (Φ_F_), and fluorescence lifetimes (τ).
These properties are typically evaluated in a range of solvents with varying polarities to map the probe's response to different chemical environments. nih.gov Probes built on this scaffold are expected to exhibit significant Stokes shifts (the separation between absorption and emission maxima), which is advantageous for minimizing self-absorption and improving signal-to-noise ratios in imaging applications.
The table below illustrates typical photophysical data that would be collected for a hypothetical probe derived from this scaffold, showcasing its response to different solvent environments.
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em_, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F_) |
| Toluene | 2.4 | 390 | 480 | 4895 | 0.85 |
| Dichloromethane (B109758) | 8.9 | 395 | 510 | 5680 | 0.60 |
| Acetonitrile (B52724) | 37.5 | 400 | 540 | 6540 | 0.25 |
| Water | 80.1 | 410 | 580 | 7450 | 0.05 |
Note: Data are representative values for a generic solvatochromic dye and are intended for illustrative purposes.
The quantum yield, which measures the efficiency of the fluorescence process, is often high in nonpolar solvents but decreases in polar solvents due to the stabilization of the charge-separated excited state, which can favor non-radiative decay pathways. nih.gov
Probe Response Mechanisms
Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules are induced to fluoresce intensely upon aggregation. nih.gov This behavior is the opposite of the aggregation-caused quenching (ACQ) effect that plagues many traditional fluorophores. The (1-amino-2-naphthalenyl)phenyl-methanone scaffold is a prime candidate for exhibiting AIE.
The underlying mechanism for AIE is the restriction of intramolecular motion (RIM). nih.govkyoto-u.ac.jp In dilute solutions, the phenyl and naphthyl groups within the molecule can undergo low-frequency rotational and vibrational motions, providing non-radiative pathways for the excited-state energy to dissipate, thus quenching fluorescence. However, in an aggregated state or a highly viscous medium, these intramolecular motions are physically constrained. nih.gov This blockage of non-radiative decay channels forces the excited-state energy to be released via the radiative pathway, resulting in a dramatic enhancement of fluorescence emission. kyoto-u.ac.jpacs.org The development of AIE-active materials, known as AIEgens, has become a major focus in materials science and biomedical research. acs.org
Solvatochromism refers to the change in a substance's color—and more broadly, its absorption and emission spectra—in response to the polarity of its solvent environment. Probes based on the (1-amino-2-naphthalenyl)phenyl-methanone scaffold are expected to be highly solvatochromic due to their intrinsic intramolecular charge transfer (ICT) character. societechimiquedefrance.fr
Upon absorption of a photon, an electron is promoted from the electron-donating amino group to the electron-accepting portions of the molecule, creating an excited state with a significantly larger dipole moment than the ground state. societechimiquedefrance.fr In polar solvents, the surrounding solvent molecules reorient to stabilize this highly polar excited state. This stabilization lowers the energy of the excited state, leading to a lower-energy (red-shifted) fluorescence emission. nih.gov The more polar the solvent, the greater the stabilization and the more pronounced the red shift. This sensitivity allows such probes to report on the local polarity of their microenvironment, such as the ordered and disordered domains within a cell membrane. nih.govresearchgate.net
Advanced Analytical Characterization Techniques for Structural Elucidation and Purity Assessment
Spectroscopic Techniques for Molecular Structure Confirmation
Spectroscopic methods are indispensable for probing the molecular architecture of organic compounds. By interacting with electromagnetic radiation, molecules reveal detailed information about their functional groups, connectivity, and electronic systems.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes
Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For Methanone (B1245722), (1-amino-2-naphthalenyl)phenyl-, the FT-IR spectrum is expected to display characteristic absorption bands corresponding to its key structural features.
The presence of the primary amino (-NH₂) group would be indicated by a pair of medium to weak absorption bands in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) stretching vibration of the ketone is anticipated to produce a strong, sharp absorption band around 1680-1660 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene (B1677914) and phenyl rings would be observed in the 1600-1450 cm⁻¹ region. Finally, the C-N stretching vibration is expected to be found in the 1350-1250 cm⁻¹ range.
Table 1: Expected FT-IR Vibrational Modes for Methanone, (1-amino-2-naphthalenyl)phenyl-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amino (-NH₂) | N-H Stretch | 3400-3200 | Medium-Weak |
| Ketone (C=O) | C=O Stretch | 1680-1660 | Strong |
| Aromatic Rings | C-H Stretch | >3000 | Variable |
| C=C Stretch | 1600-1450 | Medium-Weak |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR) for Structural Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule.
¹H-NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The aromatic protons on the naphthalene and phenyl rings would likely appear as a complex multiplet in the downfield region of 7.0-8.5 ppm. The protons of the amino group are expected to produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ketone is expected to be the most downfield signal, typically in the range of 190-200 ppm. The aromatic carbons would resonate in the 110-150 ppm region.
Table 2: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for Methanone, (1-amino-2-naphthalenyl)phenyl-
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic Protons | 7.0-8.5 (multiplet) | 110-150 |
| Amino Protons | Variable (broad singlet) | - |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. conscientiabeam.com The extensive conjugation in Methanone, (1-amino-2-naphthalenyl)phenyl-, arising from the phenyl ketone and aminonaphthalene systems, is expected to result in strong absorption in the UV-Vis region. The spectrum would likely show multiple absorption bands corresponding to π → π* and n → π* transitions. The exact position of the absorption maxima (λ_max) would be sensitive to the solvent polarity. researchgate.net
Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. For Methanone, (1-amino-2-naphthalenyl)phenyl-, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (247.29). High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy. rsc.org The fragmentation pattern would likely involve the cleavage of the bonds adjacent to the carbonyl group, leading to characteristic fragment ions.
Elemental Analysis (CHNS/O) for Compositional Determination
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a compound. clariant.com For a pure sample of Methanone, (1-amino-2-naphthalenyl)phenyl- (C₁₇H₁₃NO), the theoretical elemental composition can be calculated. Experimental values obtained from an elemental analyzer should closely match these theoretical percentages to confirm the compound's purity and empirical formula.
Table 3: Theoretical Elemental Composition of Methanone, (1-amino-2-naphthalenyl)phenyl-
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 17 | 204.17 | 82.56% |
| Hydrogen | H | 1.01 | 13 | 13.13 | 5.31% |
| Nitrogen | N | 14.01 | 1 | 14.01 | 5.67% |
| Oxygen | O | 16.00 | 1 | 16.00 | 6.47% |
| Total | | | | 247.31 | 100.00% |
X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination
X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov
Powder X-ray Diffraction (PXRD): For a polycrystalline sample, PXRD provides a characteristic diffraction pattern that can be used for phase identification and to assess the material's crystallinity.
To date, a published crystal structure for Methanone, (1-amino-2-naphthalenyl)phenyl- has not been identified in the reviewed literature.
Chromatographic Methods for Purity and Mixture Analysis (e.g., GC/MS, LC-MS, HPLC)
The assessment of purity and the analysis of complex mixtures containing Methanone, (1-amino-2-naphthalenyl)phenyl- are critically dependent on advanced chromatographic techniques. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS) are powerful methods for separating, identifying, and quantifying the target compound and any associated impurities. The choice of method often depends on the volatility and thermal stability of the analyte, as well as the complexity of the sample matrix.
High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like Methanone, (1-amino-2-naphthalenyl)phenyl-. The separation is typically achieved on a reversed-phase column, such as a C18 column, where the separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase. A gradient elution, often using a mixture of acetonitrile (B52724) and water, allows for the effective separation of the main compound from its impurities, which may have different polarities. Detection is commonly performed using a UV-Vis detector, leveraging the chromophoric nature of the aromatic rings and the carbonyl group in the molecule. For enhanced sensitivity and specificity, a photodiode array (PDA) detector can be employed to obtain the UV spectrum of each peak, aiding in peak identification and purity assessment. chromatographyonline.comauroraprosci.com
Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive technique that is well-suited for the analysis of volatile and thermally stable compounds. mdpi.comresearchgate.net Due to the presence of a polar amino group, direct analysis of Methanone, (1-amino-2-naphthalenyl)phenyl- by GC-MS can be challenging. Therefore, a derivatization step is often necessary to increase the volatility and thermal stability of the compound. Silylation reagents, for example, can be used to convert the primary amine into a less polar silyl (B83357) derivative, which is more amenable to GC analysis. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of the fragmented ions, allowing for unambiguous identification. scilit.comnih.gov
Liquid chromatography-mass spectrometry (LC-MS) combines the excellent separation capabilities of HPLC with the powerful detection and identification abilities of mass spectrometry. nih.gov This technique is particularly valuable for the analysis of complex mixtures and for the characterization of unknown impurities. The LC system separates the components, which are then introduced into the mass spectrometer. The mass spectrometer can provide the molecular weight of the parent compound and its fragmentation pattern, which is crucial for structural elucidation. nih.gov The high sensitivity and selectivity of LC-MS make it an indispensable tool for the detailed characterization and purity assessment of compounds like Methanone, (1-amino-2-naphthalenyl)phenyl-.
The following table illustrates typical parameters that might be employed in the chromatographic analysis of Methanone, (1-amino-2-naphthalenyl)phenyl-, based on established methods for similar aromatic ketones and amines.
| Technique | Column | Mobile Phase/Carrier Gas | Detection Method | Typical Application |
|---|---|---|---|---|
| HPLC | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Gradient of Acetonitrile and Water | UV-Vis at 254 nm or PDA | Purity assessment and quantification of the main compound and known impurities. |
| GC-MS | Capillary column (e.g., DB-5MS, 30 m x 0.25 mm) | Helium | Electron Ionization (EI) Mass Spectrometry | Identification of volatile impurities and analysis of thermally stable derivatives. |
| LC-MS | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Gradient of Acetonitrile and Water with 0.1% Formic Acid | Electrospray Ionization (ESI) Mass Spectrometry | Identification and structural elucidation of unknown impurities and degradation products. |
Future Research Directions and Concluding Perspectives
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The synthesis of methanone (B1245722) derivatives, including (1-amino-2-naphthalenyl)phenyl-methanone, is an area ripe for innovation, with a strong emphasis on environmentally benign processes. Future research is expected to pivot from traditional synthetic routes to more sustainable and efficient methodologies.
Key areas of development include:
Catalytic Innovations: The exploration of novel catalysts is a critical frontier. This includes the development of biocatalysts, such as enzymes, which can offer high selectivity and operate under mild conditions. Phenylalanine aminomutases (PAM), for instance, have been utilized in the isomerization of α-amino acids to β-amino acids, suggesting a potential for enzymatic pathways in the synthesis of related amino-functionalized compounds. nih.gov Furthermore, advancements in metallocatalysis, including the use of palladium complexes, could lead to more efficient and enantioselective synthetic routes. nih.gov
Flow Chemistry: Continuous flow synthesis presents a promising alternative to traditional batch processing. This technology can offer enhanced safety, better process control, and scalability. The application of flow chemistry to the synthesis of (1-amino-2-naphthalenyl)phenyl-methanone and its derivatives could lead to higher yields and purity, as demonstrated in the synthesis of other complex organic molecules like (S)-β-phenylalanine. nih.gov
| Research Focus Area | Potential Methodologies | Expected Outcomes |
| Green Synthesis | Use of bio-based solvents, microwave-assisted synthesis | Reduced environmental impact, increased efficiency |
| Advanced Catalysis | Biocatalysis, organocatalysis, nanocatalysis | Higher selectivity, milder reaction conditions |
| Process Intensification | Continuous flow reactors, microreactors | Improved safety, scalability, and process control |
Development of Advanced Functional Materials with Tunable Properties
The unique structural features of (1-amino-2-naphthalenyl)phenyl-methanone, particularly its combination of amino and keto groups with a naphthalene (B1677914) scaffold, make it an attractive building block for advanced functional materials. wiley-vch.descispace.com Future research will likely focus on harnessing these features to create materials with tailored optical, electronic, and mechanical properties.
Anticipated research directions include:
Organic Electronics: The aromatic and electron-rich nature of the naphthalene and phenyl rings suggests potential applications in organic electronics. Derivatives could be explored as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). By modifying the molecular structure, it may be possible to tune the HOMO/LUMO energy levels and enhance charge transport properties. scispace.com
Chemosensors: The amino group can act as a binding site for various analytes. This opens up the possibility of developing chemosensors for the detection of metal ions, anions, or specific organic molecules. Research in this area would involve designing and synthesizing derivatives with specific recognition capabilities and studying their response through techniques like fluorescence or colorimetric changes.
Polymer Science: Incorporation of the (1-amino-2-naphthalenyl)phenyl-methanone moiety into polymer backbones could lead to new materials with enhanced thermal stability, photostability, and mechanical strength. researchgate.net Crosslinkable polymers based on similar aromatic structures have shown improved stability, which is a promising direction for creating robust materials for various applications. researchgate.net
| Material Class | Potential Application | Key Properties to Tune |
| Organic Semiconductors | OLEDs, OFETs, OSCs | Bandgap, charge mobility, photoluminescence |
| Chemosensors | Environmental monitoring, medical diagnostics | Selectivity, sensitivity, response time |
| High-Performance Polymers | Aerospace, automotive, electronics | Thermal stability, mechanical strength, optical clarity |
Integration with Emerging Technologies in Chemical and Materials Science
The synergy between chemical synthesis, materials science, and emerging technologies is expected to unlock new possibilities for (1-amino-2-naphthalenyl)phenyl-methanone and its derivatives.
Areas of integration include:
Computational Chemistry: Density Functional Theory (DFT) and other computational methods are becoming indispensable tools for predicting molecular properties and guiding experimental work. Future research will likely involve extensive computational screening of potential derivatives to identify candidates with desired electronic and optical properties before their synthesis, thereby accelerating the discovery process.
Nanotechnology: The fabrication of nano-sized materials can lead to novel properties and applications. For instance, creating nanoparticles or nanofibers from polymers incorporating the (1-amino-2-naphthalenyl)phenyl-methanone unit could enhance their performance in areas like drug delivery or catalysis. The synthesis of nano-sized metal complexes with related ligands has already shown promise for pharmaceutical applications. researchgate.net
Additive Manufacturing (3D Printing): The development of functional inks and resins for 3D printing is a rapidly growing field. Polymers derived from (1-amino-2-naphthalenyl)phenyl-methanone could be designed to be compatible with 3D printing technologies, enabling the fabrication of complex, custom-designed functional devices.
Interdisciplinary Research Opportunities Arising from Chemical Discoveries
The exploration of (1-amino-2-naphthalenyl)phenyl-methanone is not confined to chemistry and materials science but extends to various interdisciplinary fields.
Potential interdisciplinary collaborations include:
Medicinal Chemistry and Pharmacology: The structural motifs present in this compound are found in many biologically active molecules. nih.gov Future research could explore the synthesis and biological evaluation of derivatives for potential therapeutic applications, such as antimicrobial or anticancer agents. researchgate.net The development of novel β-naphthol derivatives has already shown promise as pesticidal agents. researchgate.net
Biotechnology: The development of biocompatible and biodegradable materials is a key area of research. By incorporating this compound into biopolymers, it may be possible to create new materials for tissue engineering, regenerative medicine, or controlled drug release systems.
Environmental Science: Functionalized materials based on this compound could be developed for environmental remediation applications, such as the adsorption of pollutants or the photocatalytic degradation of contaminants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
